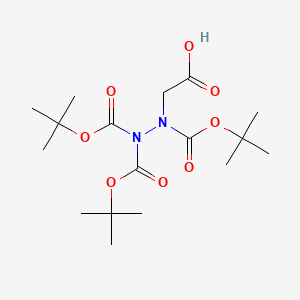

tri-Boc-hydrazinoacetic acid

Description

Overview of Hydrazinoacetic Acid Derivatives in Organic Synthesis

Hydrazinoacetic acid and its derivatives are a class of compounds that have garnered considerable interest in organic synthesis. These molecules serve as versatile intermediates for the creation of a wide array of organic structures. mdpi.comhygeiajournal.com Their ability to participate in reactions like hydrazone formation with aldehydes and ketones is widely leveraged in the synthesis of heterocyclic compounds and for bioconjugation. smolecule.com

Hydrazide derivatives, in general, are recognized as important synthons for constructing five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com These heterocyclic structures are often associated with a broad spectrum of biological activities. mdpi.comtsijournals.com Furthermore, the incorporation of a hydrazide linkage into peptide backbones can induce specific secondary structures, such as turns, and enhance the binding affinity of the resulting peptidomimetics. The development of borylated hydrazino acid derivatives has further expanded their utility, providing novel organoboron compounds for cross-coupling reactions in drug discovery. researchgate.net

Significance of Tri-Boc Protection in Synthetic Methodologies

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis, particularly for amines. fiveable.metcichemicals.comjk-sci.com Its popularity stems from its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, and its facile removal under mildly acidic conditions. fiveable.metotal-synthesis.com This orthogonality to other common protecting groups like Fmoc and Cbz is a key advantage in multi-step syntheses. total-synthesis.com

In the context of tri-Boc-hydrazinoacetic acid, the three Boc groups serve to mask the reactive nitrogens of the hydrazine (B178648) moiety. smolecule.com This protection is crucial as it prevents unwanted side reactions during synthetic sequences, allowing for the selective manipulation of other functional groups within a molecule. fiveable.me The use of a fully protected derivative like this compound can suppress the unwanted polymerization of the activated ester during coupling reactions, a significant issue with mono- or di-protected versions. acs.org The strategic placement of these bulky Boc groups also enhances the compound's stability and handling properties. chemimpex.com

Historical Context and Evolution of its Application

The journey of hydrazinoacetic acid derivatives in chemical synthesis began with early investigations into their reactivity. A significant milestone was the development of protected versions compatible with solid-phase peptide synthesis (SPPS). The introduction of this compound marked a notable advancement, providing a stable and efficient means to incorporate a hydrazinoacetyl group into peptides. acs.org

Initially, research focused on its utility in peptide and peptidomimetic synthesis. smolecule.com More recently, the applications of this compound have expanded into the realm of materials science. For instance, it is used in the synthesis of hydrazide-functionalized polymers for the creation of hydrogels with dynamic covalent bonds, which are valuable for biomedical applications like tissue engineering and drug delivery systems. smolecule.comnih.gov This evolution highlights the growing recognition of this compound as a versatile tool in both medicinal chemistry and materials science.

Defining the Core Research Landscape of this compound

The primary research areas involving this compound are centered on its application as a key building block in the synthesis of complex organic molecules. Its principal roles include:

Peptide Synthesis: It is extensively used to introduce hydrazide moieties into peptides. chemimpex.comevitachem.com This can be for studying protein-protein interactions or for creating peptidomimetics with enhanced stability and biological activity. smolecule.com

Drug Development: The compound is a valuable intermediate in the design of novel pharmaceuticals. The hydrazine functionality it provides is a key component in certain therapeutic agents. chemimpex.com

Bioconjugation: Researchers utilize this compound to create bioconjugates, which are important for developing targeted therapies and diagnostic tools. chemimpex.com

Hydrogel Formation: It is employed in the synthesis of advanced hydrogels with applications in the biomedical field. smolecule.com

The synthesis of this compound itself typically involves the treatment of hydrazinoacetic acid with a Boc-protecting agent like di-tert-butyl dicarbonate (B1257347). smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O8/c1-15(2,3)25-12(22)18(10-11(20)21)19(13(23)26-16(4,5)6)14(24)27-17(7,8)9/h10H2,1-9H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRNHDLQBNOYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261380-41-0 | |

| Record name | Tri-Boc-hydrazinoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Tri-Boc-Hydrazinoacetic Acid Synthesis

The primary strategies for synthesizing this compound revolve around two main approaches: the direct protection of hydrazinoacetic acid and the use of coupling reactions with protected precursors. These methods are chosen based on factors like precursor availability, desired yield, and scalability.

A fundamental and widely employed strategy for the synthesis of this compound involves the direct protection of the amino groups of a hydrazinoacetic acid starting material. smolecule.com The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis due to its stability under various conditions and the availability of mild deprotection methods. jk-sci.comwikipedia.orgresearchgate.net This protecting group is resistant to most bases and nucleophiles, as well as catalytic hydrogenolysis, making it highly valuable in multi-step syntheses. wikipedia.orgumich.edu

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) (Boc₂O). jk-sci.comwikipedia.org The synthesis typically starts with hydrazinoacetic acid, which is treated with Boc anhydride to introduce the three protective groups. smolecule.com This reaction is generally carried out in the presence of a base, such as sodium bicarbonate or triethylamine (B128534) (TEA), and a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org The amine functionality of the hydrazine (B178648) moiety attacks a carbonyl group of the Boc anhydride in a nucleophilic acyl substitution reaction. jk-sci.com The subsequent loss of a tert-butyl carbonate leaving group, which decomposes into carbon dioxide and t-butoxide, drives the reaction forward. jk-sci.com

Table 1: Reagents for Boc Protection using Boc Anhydride

| Reagent | Role | Common Solvents |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Boc Group Source | Tetrahydrofuran (THF) |

| Triethylamine (TEA) | Base | Dichloromethane (DCM) |

| Sodium Bicarbonate (NaHCO₃) | Base | Acetonitrile (B52724) |

This table summarizes common reagents and solvents used in the Boc protection of amines.

While Boc anhydride is the most prevalent reagent, other active esters and derivatives can also be used to introduce the Boc group. organic-chemistry.org These alternative agents can be advantageous in specific synthetic contexts where chemoselectivity or different reaction conditions are required. For instance, reagents such as Boc-ONH₂ (N-(tert-Butoxycarbonyloxy)amine) and Boc-N₃ (tert-Butyl azidoformate) have been reported for Boc protection. umich.eduorganic-chemistry.org Additionally, specialized reagents like 1-(tert-butoxycarbonyl)benzotriazole can be employed. umich.edu The choice of reagent often depends on the specific substrate and the desired reaction efficiency. organic-chemistry.org

Table 2: Comparison of Boc-Protecting Agents

| Agent | Formula | Key Features |

|---|---|---|

| Di-tert-butyl dicarbonate | (Boc)₂O | Most common, commercially available, high stability. umich.edu |

| N-(tert-Butoxycarbonyloxy)amine | Boc-ONH₂ | Alternative reagent for Boc introduction. organic-chemistry.org |

| tert-Butyl azidoformate | Boc-N₃ | Another option for Boc protection. organic-chemistry.org |

This table outlines common and alternative reagents for the introduction of the Boc protecting group.

An alternative pathway for the synthesis of this compound involves coupling reactions. smolecule.com This approach is particularly relevant in solid-phase peptide synthesis (SPPS), where the molecule can be constructed on a resin support. google.com These methods involve the formation of an amide bond between a hydrazine-containing precursor and a carboxylic acid component. researchgate.net

The synthesis of this compound typically begins with a hydrazine derivative, with hydrazinoacetic acid being the foundational starting material. smolecule.com Hydrazinoacetic acid itself can be prepared through methods such as the reaction between bromoacetic acid and hydrazine hydrate. In the context of coupling reactions, a protected hydrazine derivative might be used, which is then coupled with a suitable carboxylic acid to form the final product structure before or after the introduction of all Boc groups. This precursor approach is integral to building the core structure of the target molecule.

To facilitate the bond formation between a hydrazine derivative and a carboxylic acid, the carboxylic acid group must be "activated". smolecule.com This activation is achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate, such as an active ester. peptidesynthetics.co.uk Common activating agents employed in these types of syntheses include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or a combination of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive such as hydroxybenzotriazole (B1436442) (HOBt). smolecule.comevitachem.com For instance, this compound can be coupled to an amine on a polymer chain using carbodiimide chemistry. researchgate.netnih.gov This activation step is crucial for achieving efficient coupling and high yields of the desired product. evitachem.com

Table 3: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Acronym | Additive (if applicable) |

|---|---|---|

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | N/A |

| N,N'-Dicyclohexylcarbodiimide | DCC | Hydroxybenzotriazole (HOBt) |

This table lists common reagents used to activate carboxylic acids for coupling reactions relevant to the synthesis of hydrazinoacetic acid derivatives.

Coupling Reactions for this compound Formation

Chemo- and Regioselectivity in Synthesis

The synthesis of multi-substituted hydrazines requires careful control of chemo- and regioselectivity. The hydrazine moiety possesses two nitrogen atoms that can be substituted. In the context of this compound, the Boc groups are distributed across both nitrogen atoms of the hydrazine group as well as the amino group. It is possible to selectively cleave one Boc group from an N(Boc)₂ moiety using trifluoroacetic acid, which makes another substitution site available. ut.ee The remaining two Boc groups, one on each nitrogen, are then equivalent and are typically removed simultaneously. ut.ee This differential reactivity and protection strategy is crucial for the stepwise construction of complex molecules.

Optimization of Synthetic Routes for Scalability and Efficiency

Optimizing the synthesis of this compound is crucial for its practical application, particularly in large-scale processes like solid-phase peptide synthesis. Research has focused on developing low-cost and effective routes for the preparation of the tris(Boc)-protected derivative to ensure its accessibility for various applications. researchgate.net Modern synthetic approaches often emphasize principles of green chemistry, aiming for the use of reusable catalysts and a reduction in solvent usage.

A significant challenge in the use of hydrazinoacetic acid derivatives in peptide synthesis is the potential for undesired polymerization of the activated ester intermediate during both the activation and coupling stages. researchgate.net Research has demonstrated that the degree of Boc protection on the hydrazinoacetic acid is critical to mitigating this side reaction. researchgate.net

The monoprotected derivative , BocNHNHCH₂CO₂H, shows a significant degree of unwanted polymerization. researchgate.net

This polymerization can be minimized by using the diprotected derivative , BocNHN(Boc)CH₂CO₂H. researchgate.net

The use of the fully protected N,N,N'-tris(Boc)hydrazinoacetic acid effectively suppresses this undesired polymerization, making it the preferred reagent for clean and efficient solid-phase functionalization of peptides. researchgate.net

While the tris(Boc) protection strategy is effective, the resulting imidocarbonate group within the N,N,N'-tris(Boc)hydrazinoacetic acid structure exhibits instability towards both acidic and basic conditions. researchgate.net This instability necessitates careful handling and strategic implementation in multi-step syntheses. For instance, during solid-phase peptide synthesis using Fmoc/tert-butyl chemistry, repetitive treatments with piperidine (B6355638) (a base used for Fmoc group removal) can cause the partial loss of one of the Boc groups from the N,N,N'-tris(Boc)hydrazinoacetylated peptide. researchgate.net Despite this slight instability, the derivative remains highly useful for introducing the hydrazinoacetyl group onto a solid-phase support. researchgate.net

Derivatization and Functionalization of this compound

This compound is a versatile building block primarily used to introduce a protected hydrazine functionality into larger molecules, which can then be deprotected for subsequent reactions. chemimpex.com Its applications are prominent in peptide synthesis, bioconjugation, and polymer chemistry. chemimpex.comgoogle.com

In solid-phase peptide synthesis, this compound is coupled to the N-terminus of a resin-bound peptide. google.commdpi.comgoogle.com After cleavage from the resin, the Boc groups are removed, yielding a peptide with an N-terminal hydrazinoacetyl group. mdpi.com This reactive hydrazine handle can then be chemoselectively ligated with molecules containing aldehyde or ketone groups. ut.ee

Another significant application is in the creation of functionalized polymers for hydrogel formation. researchgate.netresearchgate.net this compound is coupled to polymers via carbodiimide chemistry. researchgate.netbiorxiv.orgnih.gov Subsequent deprotection with trifluoroacetic acid exposes the hydrazide groups, which can then react with aldehyde-functionalized polymers to form hydrogels cross-linked by dynamic hydrazone bonds. researchgate.netresearchgate.net

Synthesis of Borylated Hydrazino Acid Derivatives

The hydrazinoacetic acid scaffold is a precursor for creating highly functionalized organoboron compounds, which are valuable in medicinal chemistry and cross-coupling reactions. thieme-connect.comthieme-connect.de A key derivative is α-boryl-α-hydrazinoacetic acid, which can be synthesized from α-borylacetaldehyde. thieme-connect.comthieme-connect.de The synthesis involves treating α-borylacetaldehyde with di-tert-butyl azodicarboxylate (DBAD), followed by a Pinnick oxidation to yield the corresponding carboxylic acid. thieme-connect.de The resulting α-boryl-α-hydrazinoacetic acid is a versatile building block for further transformations. thieme-connect.comthieme-connect.de

Conversion to Borylated Azoles and Diazines

The hydrazine motif within borylated hydrazino acid derivatives serves as a versatile handle for synthesizing various heterocyclic structures. thieme-connect.comthieme-connect.dedntb.gov.ua After deprotection of the Boc groups from the borylated hydrazinoacetic acid intermediate, the resulting free hydrazine salt can be reacted with 1,3- or 1,4-dielectrophiles to construct a range of α-borylated azoles and diazines. thieme-connect.de

Examples of these cyclization reactions include:

Reaction with acetylacetaldehyde dimethyl acetal (B89532) to produce substituted pyrazoles. thieme-connect.de

Cyclization with aryl-substituted malondialdehydes to form 4-arylpyrazoles. thieme-connect.de

Reaction with ethyl acetoacetate (B1235776) to generate a pyrazolone (B3327878) derivative. thieme-connect.de

Condensation with 2-formylbenzoate (B1231588) or 2-formylphenylboronic acid to yield phthalazinone and 1,2,3-diazaborinine structures, respectively. thieme-connect.de

Derivatization of the Carboxyl Group for Cross-Coupling

The carboxylic acid moiety of this compound serves as a key handle for its conjugation to other molecules, primarily through cross-coupling reactions that result in the formation of an amide bond. This approach is extensively utilized in peptide synthesis and for the modification of polymers and other biomolecules. mdpi.commdpi.com More advanced strategies involve the transformation of the hydrazinoacetic acid backbone to introduce functionalities, such as boronates, that are amenable to a broader range of palladium-catalyzed cross-coupling reactions. thieme-connect.de

Amide Bond Formation via Coupling Reagents

The most direct method for the derivatization of the carboxyl group of this compound is its activation and subsequent coupling with a primary or secondary amine to form a stable amide linkage. This reaction is fundamental in solid-phase peptide synthesis (SPPS) and in the functionalization of amine-bearing substrates like proteins and polymers. mdpi.commdpi.comnih.gov The reaction typically proceeds by activating the carboxylic acid with a suitable coupling reagent, which converts the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). mdpi.comgoogle.comgoogle.com These reactions are typically performed in anhydrous polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 4-methylmorpholine (B44366) (NMM) to neutralize the acid formed and facilitate the coupling process. google.comnih.govnih.gov

For instance, this compound has been successfully conjugated to the amine groups on elastin-like proteins (ELPs) using HATU as the coupling agent. researchgate.netdtu.dk This process involves the activation of the carboxylic acid by HATU to form an active ester, which then readily reacts with the lysine (B10760008) amine residues on the protein. dtu.dk Similarly, it has been used to cap the N-terminus of resin-bound peptides in SPPS, a crucial step in the synthesis of peptide-drug conjugates. google.com In these cases, a double coupling procedure is sometimes employed to ensure complete reaction, followed by cleavage from the resin and deprotection of the Boc groups. google.com The functionalization of polyethylene (B3416737) glycol (PEG) with this compound has also been reported, achieving a high degree of modification (≥ 90%). nih.gov

Table 1: Examples of Amide Coupling with this compound

| Amine Substrate | Coupling Reagent | Base | Solvent | Reported Yield/Purity | Reference |

|---|---|---|---|---|---|

| Elastin-Like Protein (ELP) | HATU | 4-methylmorpholine (NMM) | DMF/DMSO | Not specified, but successful conjugation confirmed. | nih.govnih.govdtu.dk |

| Resin-bound peptide (L-K6) | HATU | DIPEA | DMF | 93% purity after cleavage and deprotection. | mdpi.comgoogle.com |

| 8-arm PEG-NH₂ | HATU | 4-methylmorpholine (NMM) | DMF | ≥ 90% functionalization. | nih.gov |

| Resin-bound PNA/peptide | HBTU | DIPEA | Not specified | Successful coupling reported in patent. | google.com |

Formation of Borylated Derivatives for Suzuki-Miyaura Coupling

A more advanced application of derivatizing the hydrazinoacetic acid scaffold is its conversion into organoboron compounds for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. thieme-connect.dewikipedia.org This methodology expands the synthetic utility of the hydrazinoacetic acid core beyond simple amide linkages, allowing for the formation of carbon-carbon bonds.

Research has demonstrated the synthesis of an α-boryl-α-hydrazinoacetic acid derivative protected with N-methyliminodiacetic acid (MIDA). thieme-connect.de While this specific example starts from α-borylacetaldehyde, the principle of derivatizing the carboxyl group of such a borylated hydrazinoacetic acid is highlighted as a pathway to novel organoboron compounds suitable for cross-coupling transformations. thieme-connect.de The MIDA boronate is stable and can be isolated by filtration in high yield (86% over two steps in a one-pot synthesis). thieme-connect.de

The hydrazine moiety of this borylated building block can be deprotected and cyclized with various electrophiles to form a range of α-borylated azoles and diazines. thieme-connect.de The carboxyl group on these resulting heterocyclic boronates can then be further derivatized. thieme-connect.de These borylated heterocycles are valuable precursors for Suzuki-Miyaura cross-coupling, enabling the synthesis of diverse bis(heteroaryl) motifs. nih.gov

Table 2: Heterocycles Synthesized from a Borylated Hydrazinoacetic Acid Precursor

| Electrophile | Resulting Heterocycle Class | Reported Yield | Reference |

|---|---|---|---|

| Acetylacetaldehyde dimethyl acetal | Pyrazole | Quantitative | thieme-connect.de |

| Acetylacetone | Pyrazole | 98% | thieme-connect.de |

| Dibenzoylmethane | Pyrazole | Incomplete reaction | thieme-connect.de |

| Aryl keto-enamines | 5-Arylpyrazole | 88-96% | thieme-connect.de |

| Arylated malondialdehydes | 4-Arylpyrazole | 88-91% | thieme-connect.de |

| Ethyl acetoacetate | Pyrazolone | 99% | thieme-connect.de |

| Methyl 2-formylbenzoate | Phthalazinone | 75% | thieme-connect.de |

These derivatization strategies showcase the versatility of the carboxyl group on the hydrazinoacetic acid scaffold, enabling its incorporation into a wide array of molecules through both well-established amide coupling and more advanced palladium-catalyzed cross-coupling methodologies.

Applications in Peptide and Peptidomimetic Synthesis

Role as a Building Block in Peptide Synthesis

In the intricate process of constructing peptides, tri-Boc-hydrazinoacetic acid functions as a key component for incorporating a hydrazide functionality. This incorporation is pivotal for developing peptidomimetics with enhanced stability or for creating bioconjugates. smolecule.com

The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxylic acid of one amino acid and the amine group of another. luxembourg-bio.com this compound participates in this reaction via its free carboxylic acid group. This group is activated using standard coupling reagents, transforming it into a reactive species that readily couples with the free N-terminal amine of a growing peptide chain. researchgate.net This process, which results in the formation of a stable amide linkage, is a cornerstone of both solution-phase and solid-phase peptide synthesis. luxembourg-bio.comnih.gov The efficiency of this coupling is critical for achieving high yields in the synthesis of the target peptide. luxembourg-bio.com

The hydrazine (B178648) group is highly nucleophilic and requires robust protection to prevent undesirable side reactions during peptide synthesis. semanticscholar.orgumich.edu this compound features three tert-butyloxycarbonyl (Boc) groups, which provide comprehensive steric and electronic protection to the hydrazine moiety. chemimpex.com This full protection is crucial for preventing the unwanted polymerization of the activated ester during the coupling step. researchgate.netnih.gov Research has demonstrated that mono- and di-protected versions of hydrazinoacetic acid are prone to significant polymerization, whereas the tri-protected version effectively suppresses this side reaction, leading to higher purity and yield of the desired hydrazinopeptide. researchgate.netnih.gov The stability afforded by the three Boc groups ensures chemoselective manipulation during the peptide assembly process. smolecule.com

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is particularly well-suited for Solid-Phase Peptide Synthesis (SPPS), a technique where a peptide is assembled sequentially while anchored to a solid resin support. researchgate.netpeptide.com This methodology allows for the efficient removal of excess reagents and byproducts through simple filtration and washing steps. du.ac.in

A primary application of this compound in SPPS is the straightforward introduction of an α-hydrazinoacetyl group to the N-terminus of a resin-bound peptide. researchgate.net This functionalization is achieved by coupling the this compound to the deprotected N-terminal amine of the peptide chain as the final step in the synthesis sequence. researchgate.netnih.gov This method provides a reliable and scalable route for producing hydrazinopeptides. nih.gov

The most widely used SPPS strategy is the Fmoc/t-Bu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (t-Bu) based groups for permanent side-chain protection. du.ac.inbeilstein-journals.orgseplite.com this compound is fully compatible with this orthogonal protection scheme. researchgate.net The Boc protecting groups on the hydrazine are stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group at each cycle of the synthesis. researchgate.netseplite.com They remain intact until the final step, where they are removed concurrently with the t-Bu side-chain protecting groups and cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). du.ac.inbeilstein-journals.org While some studies have noted a slight, partial loss of one Boc group during repeated piperidine treatments, the reagent remains highly convenient and effective for preparing hydrazinopeptides in high purity and good yield. researchgate.netnih.gov

The coupling of this compound to the resin-bound peptide is mediated by standard peptide coupling reagents. These reagents activate the carboxylic acid group, facilitating its reaction with the peptide's N-terminal amine. researchgate.netpeptide.com The choice of coupling reagent and conditions is crucial for ensuring a complete and efficient reaction.

Commonly employed methodologies involve the use of phosphonium (B103445) or uronium salt-based reagents. For instance, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). researchgate.netgoogle.comgoogle.com These reagents rapidly form an activated ester with the this compound, which then efficiently acylates the peptide's amino group. peptide.com

| Coupling Reagent | Base | Equivalents (Reagent) | Equivalents (Base) | Reaction Time | Reference |

|---|---|---|---|---|---|

| HBTU | DIPEA | 2.0 | 4.0 | 5-10 min | researchgate.netpeptide.com |

| PyBOP | DIEA | 3.0 | 8.0 | 3 h | google.comgoogle.com |

Selective N-Terminal Modification with Hydrazine Linkers

The selective modification of a peptide's N-terminus is a powerful strategy for creating bioconjugates with tailored properties. researchgate.netu-tokyo.ac.jp this compound serves as an efficient reagent for introducing a hydrazine linker at the N-terminal α-amino group. This modification is typically performed on a solid support after the peptide chain has been assembled. The fully protected nature of this compound ensures its compatibility with standard solid-phase peptide synthesis (SPPS) chemistries, such as the Fmoc/tert-butyl strategy. researchgate.netnih.gov

The process involves the coupling of this compound to the deprotected N-terminus of the resin-bound peptide. Subsequent cleavage from the resin and removal of the Boc protecting groups with an acid, such as trifluoroacetic acid (TFA), yields a peptide with a reactive hydrazinoacetyl group at its N-terminus. researchgate.net This hydrazine functionality provides a unique chemical handle for further modifications, as it can selectively react with aldehydes and ketones to form stable hydrazone linkages. nih.govnih.gov This chemoselective ligation strategy is advantageous as it occurs under mild conditions and does not interfere with other functional groups present in the peptide. nih.gov

| Parameter | Description | Reference |

| Reagent | N,N',N'-tri(tert-butyloxycarbonyl)-hydrazino acetic acid | researchgate.net |

| Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS) | researchgate.netnih.gov |

| Key Reaction | Coupling to N-terminus of resin-bound peptide | researchgate.net |

| Deprotection | Trifluoroacetic acid (TFA) | researchgate.net |

| Resulting Functionality | N-terminal hydrazinoacetyl group | researchgate.net |

| Subsequent Ligation | Hydrazone formation with aldehydes/ketones | nih.govnih.gov |

Solution-Phase Peptide Synthesis Applications

While solid-phase synthesis is the dominant method for peptide production, solution-phase peptide synthesis (SolPS) remains crucial for large-scale synthesis and for peptides that are difficult to assemble on a solid support. libretexts.orgnih.gov this compound can also be utilized in solution-phase methodologies. In this context, the protected hydrazinoacetic acid can be coupled to amino acids or peptide fragments in solution using standard coupling reagents. nih.gov The Boc protecting groups prevent unwanted side reactions and polymerization during the coupling steps. nih.gov After the desired peptide sequence is assembled, the Boc groups can be removed to expose the hydrazine functionality for further conjugation or modification. This approach offers flexibility in the design and synthesis of complex peptide architectures that may not be readily accessible through solid-phase methods alone.

Synthesis of Peptidomimetics with Enhanced Biological Activity

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, and receptor affinity. nih.gov this compound is a valuable tool for the synthesis of peptidomimetics containing hydrazino moieties. researchgate.net The introduction of a hydrazinoacetyl group can alter the conformational properties of a peptide, leading to enhanced biological activity. researcher.life

Introduction of Hydrazinocarbonyl Moieties for Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a significant class of therapeutic targets. nih.govrsc.org The development of molecules that can modulate PPIs is a major focus of drug discovery. nih.gov The introduction of hydrazinocarbonyl moieties into peptide sequences can create peptidomimetics that can either inhibit or stabilize PPIs. nih.govbirmingham.ac.uk These modifications can influence the binding affinity and specificity of the peptide for its target protein. Acylhydrazone-based ligand-directed fragment ligation has been used to identify peptide-fragment hybrids that can act as inhibitors of PPIs. nih.gov In this approach, a peptide containing a hydrazide group is allowed to react reversibly with a library of aldehyde fragments in the presence of the target protein. The protein template helps to select for the fragment that, when ligated to the peptide, results in a hybrid molecule with enhanced binding affinity. nih.gov

| Application | Key Feature | Significance | Reference |

| PPI Inhibition | Introduction of hydrazinocarbonyl moieties | Creates peptidomimetics that can disrupt protein-protein interactions. | nih.govbirmingham.ac.uk |

| PPI Stabilization | Introduction of hydrazinocarbonyl moieties | Creates peptidomimetics that can stabilize protein-protein interactions. | nih.govbirmingham.ac.uk |

| Fragment-Based Ligation | Reversible acylhydrazone formation | Allows for the identification of potent peptide-fragment hybrid inhibitors. | nih.gov |

Conjugation Strategies for Peptide-Based Constructs

The ability to conjugate peptides to other molecules, such as drugs, imaging agents, or lipids, is essential for the development of advanced therapeutic and diagnostic agents. springernature.commdpi.com The hydrazine functionality introduced by this compound provides a versatile platform for such conjugation strategies. researchgate.net

Formation of Hydrazone Linkages with Aldehyde-Functionalized Peptides

One of the most common applications of the hydrazinoacetyl group is its reaction with an aldehyde to form a stable hydrazone bond. nih.govnih.gov This chemoselective ligation reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules. nih.gov For example, a peptide functionalized with a hydrazine linker can be readily conjugated to another peptide or a carrier molecule that has been modified to contain an aldehyde group. nih.gov This strategy has been successfully employed to anchor synthetic peptides onto liposomes, creating peptidoliposomes that can be used to study protein-protein interactions at the membrane interface. nih.govresearchgate.net

Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that combine the specificity of a peptide with the potency of a cytotoxic drug. mdpi.com The linker connecting the peptide and the drug plays a critical role in the stability and efficacy of the PDC. mdpi.com Hydrazone linkers, formed from the reaction of a hydrazine-functionalized peptide and an aldehyde-containing drug, are often used in PDC design. These linkers are typically stable at physiological pH but are designed to be cleaved under the acidic conditions found within tumor cells or lysosomes, leading to the targeted release of the drug. The use of this compound to introduce the hydrazine linker into the peptide component provides a reliable and efficient method for the construction of PDCs with acid-sensitive linkers.

Anchorage of Synthetic Peptides onto Liposomes via Hydrazone Bonds

The functionalization of peptides with a hydrazinoacetyl group using this compound facilitates a chemoselective ligation strategy for anchoring synthetic peptides onto the surface of liposomes. nih.govresearchgate.net This method provides a robust and efficient means of preparing peptidoliposomes, which are valuable tools for biological investigations. nih.gov

The core principle of this application involves the synthesis of two key components: aldehyde-functionalized lipidic anchors and complementary hydrazino acetyl peptides. nih.gov The lipidic anchors are incorporated into the lipid bilayer during the formation of unilamellar liposomes, presenting aldehyde groups on the vesicle surface. nih.gov Concurrently, peptides are synthesized on a solid phase, and N,N',N'-tri(tert-butyloxycarbonyl)-hydrazinoacetic acid is utilized to introduce a hydrazinoacetyl group at the desired position, typically the N-terminus. nih.govresearchgate.net

The subsequent coupling reaction occurs when the hydrazino acetyl peptides are introduced to the aldehyde-displaying liposomes. nih.gov The hydrazino group of the peptide reacts with the aldehyde group on the liposome (B1194612) surface to form a stable hydrazone bond, effectively anchoring the peptide to the liposome. nih.gov This ligation methodology has been shown to be superior to the simple insertion of pre-formed lipopeptides in terms of yield, ease of implementation, and reproducibility. nih.gov

A practical demonstration of this technique involved the anchoring of cytoplasmic sequences of the Lysosomal Associated Membrane Protein (LAMP) onto liposomes. nih.gov The resulting LAMP-peptidoliposomes were then used to investigate protein sorting mechanisms in cells. nih.gov In vitro experiments confirmed the specific interaction of these synthetic peptidoliposomes with the cytoplasmic adaptor protein AP-3. nih.gov This successful demonstration underscores the utility of this hydrazone-based chemoselective ligation for creating functional peptidoliposomes capable of engaging in specific biological interactions. nih.gov

The use of the fully protected N,N',N'-tris(Boc)hydrazinoacetic acid is advantageous as it suppresses the unwanted polymerization of the activated ester during both the activation and coupling stages of solid-phase peptide synthesis. researchgate.net This leads to the preparation of hydrazinopeptides in good yield and high purity, which is crucial for the subsequent successful ligation to liposomes. researchgate.net

Detailed research findings on the anchorage of a LAMP-derived peptide onto liposomes are summarized in the table below.

| Peptide Sequence | Ligation Method | Functional Assay | Observed Interaction |

| Cytoplasmic sequence of LAMP protein | Hydrazone bond formation using this compound derived peptide and aldehyde-functionalized liposomes | In vitro binding assay | Specific interaction with the cytoplasmic adaptor protein AP-3 nih.gov |

Applications in Hydrogel and Biomaterial Engineering

Formation of Hydrogels with Dynamic Covalent Bonding Properties

Hydrogels created using tri-Boc-hydrazinoacetic acid as a functionalizing agent often rely on dynamic covalent bonding. This type of bonding allows for the formation of networks that are stable yet reversible, granting the resulting materials unique "smart" properties. The most common dynamic covalent chemistry employed in this context is the formation of hydrazone linkages. These bonds can form and break under specific physiological conditions, which is essential for creating adaptable and responsive biomaterials.

Hydrazone crosslinks are formed through the reaction of a hydrazide group with an aldehyde or ketone. In this scheme, this compound is first used to functionalize a polymer, creating a hydrazide-bearing macromer. This is achieved by coupling the carboxylic acid of this compound to a polymer, followed by the deprotection of the Boc groups using an acid like trifluoroacetic acid (TFA). The now-exposed hydrazide groups on the first polymer are then reacted with a second polymer that has been functionalized with aldehyde groups. The mixing of these two polymer solutions leads to the spontaneous formation of hydrazone bonds, resulting in the crosslinking of the polymer chains and the formation of a stable hydrogel network. This crosslinking method is advantageous due to its mild reaction conditions, high specificity, and the absence of toxic by-products.

A common strategy for preparing hydrazide-functionalized polymers involves the use of polymers containing primary amine groups. This compound can be covalently attached to these amine-functionalized polymers via its carboxylic acid group, forming a stable amide bond. This reaction is typically facilitated by standard carbodiimide (B86325) chemistry. Once the this compound is attached, the Boc protecting groups are removed with trifluoroacetic acid (TFA), exposing the hydrazide functionality for subsequent crosslinking reactions.

Table 1: Polymer Functionalization and Crosslinking Overview

| Step | Reagent/Polymer | Functional Group Chemistry | Purpose |

|---|---|---|---|

| 1. Functionalization | Amine-Functionalized Polymer + this compound | Amide bond formation (Carbodiimide chemistry) | Introduce protected hydrazide groups onto the polymer backbone. |

| 2. Deprotection | Boc-protected hydrazide polymer + Trifluoroacetic Acid (TFA) | Removal of Boc groups | Expose the reactive hydrazide groups. |

| 3. Crosslinking | Hydrazide-functionalized polymer + Aldehyde-functionalized polymer | Hydrazone bond formation | Form the hydrogel network. |

Elastin-like proteins (ELPs) are a class of biopolymers that are increasingly used in biomaterials due to their biocompatibility and stimuli-responsive nature. This compound has been used to introduce hydrazide functionalities onto ELPs. In one study, this compound was conjugated to an ELP using a guanidinium (B1211019) coupling reagent. This hydrazide-functionalized ELP could then be crosslinked with an aldehyde-functionalized polymer to form a hydrogel. The resulting hydrogels benefit from both the dynamic nature of the hydrazone crosslinks and the inherent thermal properties of the ELPs, which can reinforce the hydrogel structure. This approach allows for the creation of injectable hydrogels that can be stabilized through covalent crosslinking in situ.

Hyaluronic acid (HA) is a naturally occurring polysaccharide widely used in tissue engineering due to its excellent biocompatibility and role in the extracellular matrix. HA can be chemically modified to introduce aldehyde groups, making it an ideal crosslinking partner for hydrazide-functionalized polymers. Injectable hydrogels have been successfully formed through the dynamic covalent reaction between aldehyde-functionalized HA and hydrazide-functionalized ELPs, where the ELPs were modified using this compound as the hydrazide source. Similarly, hydrogels composed entirely of HA derivatives can be created by reacting aldehyde-modified HA with hydrazide-modified HA. These HA-based hydrogels are promising for applications such as cell delivery vehicles for repairing corneal defects.

A significant advantage of using hydrazone bonds for hydrogel crosslinking is the resulting self-healing capability. Self-healing hydrogels can autonomously repair damage, restoring their structural integrity and function, which extends their operational lifespan. The reversibility of the hydrazone bond is the key to this property. When a hydrogel is fractured, the hydrazone crosslinks at the fracture interface are broken. However, when the fractured surfaces are brought back into contact, the hydrazide and aldehyde groups can reform the hydrazone bonds, effectively healing the material. This dynamic bond exchange allows the hydrogel to recover from stress and physical damage, a crucial feature for biomedical applications where materials are subjected to mechanical strain.

The formation and stability of hydrazone bonds are often pH-dependent. This inherent pH sensitivity can be harnessed to create "smart" hydrogels that respond to changes in their environment. Generally, hydrazone linkages are more stable at neutral or slightly basic pH and tend to hydrolyze or break under acidic conditions. This behavior allows for the design of hydrogels that can, for example, release an encapsulated therapeutic agent in the acidic microenvironment of a tumor or at a site of inflammation. The swelling and degradation of the hydrogel can be controlled by the ambient pH.

Furthermore, the mechanical properties of these hydrogels, such as stiffness and elasticity, can be precisely tuned. The modulus and stress relaxation characteristics can be controlled by varying factors like the degree of polymer functionalization (i.e., the number of hydrazide and aldehyde groups), the concentration of the polymer precursors, and the specific polymers used as the hydrogel backbone. This tunability allows for the creation of hydrogels that can mimic the biophysical properties of specific native tissues, which is critical for applications in tissue engineering.

Table 2: Properties of Hydrazone-Crosslinked Hydrogels

| Property | Underlying Mechanism | Controlling Factors | Reference |

|---|---|---|---|

| Self-Healing | Reversible formation/breakage of hydrazone bonds at the damage interface. | Bond dynamics, mobility of polymer chains. | |

| pH-Responsiveness | pH-dependent stability of the hydrazone linkage (hydrolysis in acidic conditions). | pKa of reactants, local pH environment. | |

| Tunable Mechanics | Altering the crosslinking density and polymer network structure. | Polymer concentration, degree of functionalization, polymer backbone choice. |

Hydrazone Crosslinking Mechanisms

Biomedical Applications of this compound-Derived Hydrogels

Hydrogels synthesized using this compound as a key reagent for polymer functionalization have demonstrated significant promise in various biomedical fields. The ability to form biocompatible hydrogels with tunable properties makes this compound a valuable tool for researchers developing next-generation medical therapies. These hydrogels are primarily formed through the reaction of hydrazide-functionalized polymers with aldehyde-functionalized polymers, creating stable yet dynamic hydrazone crosslinks. This compound is instrumental in the first step of this process, enabling the efficient introduction of hydrazide groups onto polymer backbones under mild conditions.

Drug Delivery Systems

The unique characteristics of hydrogels derived from this compound-functionalized polymers make them excellent candidates for advanced drug delivery systems. These hydrogels can be designed to be injectable and to form in situ, allowing for minimally invasive administration and targeted drug localization. The hydrazone bonds that form the hydrogel network are reversible, which can be exploited for controlled drug release.

Research has demonstrated that the release of therapeutic agents from these hydrogels can be modulated by factors such as pH. For example, in acidic environments, which are often characteristic of tumor tissues or intracellular compartments, the hydrolysis of hydrazone bonds can be accelerated, leading to a faster release of the encapsulated drug. This pH-sensitive behavior allows for the development of "smart" drug delivery systems that release their payload in response to specific physiological cues.

One study explored the use of a self-healing hydrogel based on glycol chitosan (B1678972) and difunctionalized polyethylene (B3416737) glycol for the delivery of the anticancer drug Taxol. While not explicitly using this compound, this study highlights the potential of hydrazone-based hydrogels in controlled drug release for antitumor therapy. mdpi.com Another research effort developed an injectable hydrogel based on dynamic covalent hydrazone bonds between hydrazide-functionalized elastin-like protein and aldehyde-functionalized hyaluronic acid (HA). mdpi.com The hydrazide functionalization of the elastin-like protein was achieved using this compound. mdpi.com This system was designed to be injectable for localized therapy. mdpi.com

| Drug Delivery System Characteristics | Research Findings |

| Hydrogel Composition | Hydrazide-functionalized elastin-like protein and aldehyde-functionalized hyaluronic acid |

| Crosslinking Chemistry | Dynamic hydrazone bonds |

| Key Reagent | This compound for hydrazide functionalization |

| Release Mechanism | pH-sensitive hydrolysis of hydrazone bonds |

| Potential Application | Localized and controlled release of therapeutic agents |

Tissue Engineering Scaffolds

In the field of tissue engineering, hydrogels created with the aid of this compound serve as promising three-dimensional (3D) scaffolds that mimic the natural extracellular matrix (ECM). These scaffolds provide a supportive environment for cell growth, proliferation, and differentiation, which are essential for the repair and regeneration of damaged tissues. The tunable mechanical properties and biocompatibility of these hydrogels are critical for their success as tissue engineering scaffolds.

The in situ forming nature of these hydrogels allows for the encapsulation of living cells within the 3D matrix under cytocompatible conditions. This process of cell microencapsulation protects the cells from the host's immune system while allowing for the diffusion of nutrients and oxygen. Researchers have successfully encapsulated various cell types, including stem cells and chondrocytes, within these hydrogels.

A study on hydrazone-crosslinked hyaluronan-based hydrogels demonstrated the successful encapsulation and delivery of human adipose stem cells (hASCs) for treating corneal defects. nih.gov The hydrogels were formed in situ through the reaction of aldehyde-modified hyaluronan and hydrazide-modified hyaluronan. nih.gov While the specific hydrazide modification agent was not detailed as this compound in this particular study, it represents a relevant application of hydrazone-crosslinked hydrogels in cell encapsulation. The study found that the encapsulated hASCs remained viable and could integrate into the surrounding corneal stroma. nih.gov

The physical and chemical properties of the hydrogel scaffold can significantly influence the morphology and behavior of encapsulated cells. The dynamic nature of hydrazone crosslinks, which can break and reform, allows for cell-mediated remodeling of the scaffold. This adaptability is crucial for processes such as cell spreading, migration, and the formation of new tissue.

Research has shown that hydrogels with a wide range of modulus and stress relaxation characteristics can be created to mimic the biophysical properties of native tissues. mdpi.com Hydrazone-based hydrogels with dynamic tunability have been shown to allow for the development of cell morphologies, whereas non-adaptable hydrogels can prevent cytoskeletal rearrangement and extension. mdpi.com In a study utilizing elastin-like protein (ELP) hydrogels, where the ELP was functionalized with hydrazide groups using this compound, the stiffness and stress relaxation rates of the hydrogels were independently tuned. nih.govstanford.edunih.gov This allowed for the investigation of how these properties affect the behavior of vascular endothelial cells. nih.govnih.gov The results indicated that both stiffness and stress relaxation rate modulate endothelial cell spreading and vascular sprouting. nih.govnih.gov

| Hydrogel Property | Effect on Endothelial Cell Behavior |

| Stiffness | Modulates cell spreading |

| Stress Relaxation Rate | Modulates cell spreading and vascular sprouting |

| Fast-Relaxing, Low-Stiffness | Produced the widest vascular sprouts and highest capillary density in vivo |

The regeneration of articular cartilage, a tissue with limited self-repair capabilities, is a significant challenge in medicine. Injectable hydrogels that can be delivered in a minimally invasive manner and support the growth of new cartilage are of great interest. Hydrogels derived from this compound-functionalized polymers, particularly those based on hyaluronic acid (a major component of natural cartilage ECM), are being actively investigated for this purpose.

These hydrogels can be loaded with chondrocytes or mesenchymal stem cells and injected into cartilage defects. The in situ gelling properties of the hydrogel fill the defect and provide a scaffold for the encapsulated cells to produce new cartilage matrix. The biocompatibility and biodegradability of the hydrogel are critical to ensure that it supports tissue formation and is eventually replaced by the newly formed tissue. While direct studies detailing the use of this compound derived hydrogels for cartilage engineering are emerging, the principles of using hydrazone-crosslinked hydrogels are well-established in this field. nih.govnih.gov

Injectable Hydrogel Systems

The ability to form hydrogels in situ after injection is a key advantage of systems utilizing this compound for polymer modification. Injectable hydrogels offer several benefits over pre-formed scaffolds, including the ability to fill irregularly shaped defects, minimally invasive delivery, and intimate contact with the surrounding tissue.

The gelation process is typically initiated by mixing two polymer solutions: one containing hydrazide groups and the other containing aldehyde groups. The reaction between these two components at physiological conditions leads to the rapid formation of a stable hydrogel network. The use of this compound allows for the precise control over the degree of hydrazide functionalization, which in turn influences the crosslinking density and the mechanical properties of the resulting hydrogel.

An injectable hydrogel system was developed based on hydrazide-functionalized elastin-like protein and aldehyde-functionalized hyaluronic acid. mdpi.com The elastin-like protein was modified using this compound to introduce the hydrazide groups. mdpi.com This system demonstrated the formation of a hydrogel through dynamic hydrazone bonds, making it suitable for injectable applications. mdpi.com

Biochemical Patterning of 3D Cellular Microenvironments

The precise spatial and temporal control of biochemical cues within three-dimensional (3D) cellular microenvironments is crucial for mimicking the complexity of native tissues and directing cell behavior. One innovative approach to achieve this involves the use of hydrazone-based hydrogels, which can be formed and functionalized using light-driven reactions. This methodology allows for the creation of dynamically tunable and biochemically patterned scaffolds for 3D cell culture.

A key component in the synthesis of these advanced hydrogels is hydrazinoacetic acid, which serves as a precursor to introduce hydrazine (B178648) functionalities into polymer backbones, such as poly(ethylene glycol) (PEG). The protected form, this compound, ensures stability and controlled reactivity during the initial synthesis steps. Following deprotection, the resulting hydrazine groups are available for reaction.

Research Findings in Photoregulated Hydrazone Hydrogel Formation

Recent research has demonstrated a versatile method for creating biochemically patterned 3D cellular microenvironments using a photo-regulated, step-growth polymerization process. frontiersin.orgnih.govtue.nl In this system, a 4-arm PEG functionalized with hydrazine groups (PEG-Hy), synthesized using hydrazinoacetic acid, is combined with a 4-arm PEG containing a photolabile o-nitrobenzyl (NB) moiety (PEG-NB). frontiersin.org

Upon exposure to cytocompatible, long-wavelength light (365 nm), the o-nitrobenzyl group undergoes cleavage, generating an aldehyde functionality. This newly formed aldehyde rapidly reacts with the hydrazine group on the PEG-Hy via a condensation reaction to form a stable hydrazone bond, resulting in the formation of a crosslinked hydrogel network. frontiersin.orgnih.govtue.nl The kinetics of this gelation process and the final mechanical properties of the hydrogel can be precisely controlled by modulating the intensity and duration of the light exposure. frontiersin.org

This light-driven approach offers significant advantages for biochemical patterning. Bioactive molecules, such as the cell-adhesive peptide RGD, can also be modified with the same photolabile o-nitrobenzyl group. By selectively exposing specific regions of the cell-laden hydrogel to light, it is possible to covalently immobilize these biochemical signals with high spatial and temporal resolution. frontiersin.org

Human mesenchymal stem cells (hMSCs) have been successfully encapsulated within these hydrazone hydrogels. The viability of the encapsulated cells remains high, demonstrating the cytocompatibility of the entire process, including the light exposure and the in situ chemical reactions. frontiersin.org This ability to pattern adhesive ligands within the 3D environment allows for the investigation of how spatially defined cues influence cell morphology and function. frontiersin.orgtue.nl

The following table summarizes the key components and findings of this photoregulated hydrogel system for biochemical patterning:

| Component/Parameter | Description | Research Application/Finding |

| Hydrazine Source | Hydrazinoacetic acid is used to synthesize 4-arm PEG-hydrazine (PEG-Hy). frontiersin.org | Provides the reactive hydrazine group for hydrazone bond formation. frontiersin.org |

| Photolabile Component | 4-arm PEG-nitrobenzyl-OH (PEG-NB) containing a photolabile o-nitrobenzyl group. frontiersin.org | Upon light exposure (365 nm), it converts to an aldehyde to react with PEG-Hy. frontiersin.org |

| Crosslinking Chemistry | Condensation reaction between a photo-generated aldehyde and a hydrazine group to form a hydrazone bond. frontiersin.org | Enables rapid and controllable hydrogel formation under cytocompatible conditions. frontiersin.org |

| Patterned Biomolecule | An adhesive RGD peptide functionalized with an o-nitrobenzyl (NB) moiety. frontiersin.org | Covalently immobilized in specific regions of the hydrogel with spatial control using light. frontiersin.org |

| Cell Type | Human Mesenchymal Stem Cells (hMSCs) | Encapsulated in the hydrogel with high viability, demonstrating the cytocompatibility of the system. frontiersin.org |

| Control Mechanism | Light intensity and duration (dose) | Allows for temporal control of hydrogel formation and tuning of the final shear storage modulus (G'). frontiersin.org |

This method represents a significant advancement in the engineering of 3D cellular microenvironments, providing a powerful tool to create scaffolds with user-defined biochemical patterns to better study and direct complex cellular behaviors. nih.gov

Reactivity and Reaction Mechanisms

Interaction with Nucleophiles: Amines and Aldehydes

Tri-Boc-hydrazinoacetic acid serves as a versatile building block, particularly in bioconjugation and peptide synthesis, due to the reactivity of its protected hydrazine (B178648) and carboxylic acid moieties. smolecule.com After activation of its carboxylic acid group, it readily reacts with primary and secondary amines to form stable amide bonds. This reactivity is fundamental to its application in extending peptide chains or introducing a hydrazinoacetyl group onto a larger molecule. researchgate.net

Furthermore, following the removal of the Boc protecting groups, the unmasked hydrazide functionality can participate in condensation reactions with aldehydes to form hydrazone linkages. smolecule.com This specific interaction is crucial for creating dynamic covalent bonds, which are leveraged in the formation of self-healing and pH-responsive hydrogels for biomedical applications like drug delivery and tissue engineering. smolecule.com The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. The extensive protection with three bulky tert-butyl groups on the hydrazine nitrogens sterically shields them, preventing unwanted side reactions and ensuring that reactions at the carboxylic acid can be performed selectively. smolecule.com

Coupling Reagents and Their Mechanisms

The formation of an amide bond between the carboxylic acid of this compound and a nucleophilic amine requires the activation of the carboxyl group. This is typically achieved using specialized coupling reagents.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uranium-based coupling reagent frequently employed for amide bond formation, especially in solid-phase peptide synthesis. highfine.comresearchgate.net Its mechanism involves the rapid reaction with the carboxyl group of this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA). commonorganicchemistry.com

The process proceeds through the following steps:

Activation: HATU reacts with the carboxylate of this compound to form a highly reactive O-acylisourea intermediate.

Active Ester Formation: This intermediate rapidly rearranges to form a more stable active ester. highfine.com

Nucleophilic Attack: The primary or secondary amine (the nucleophile) attacks the carbonyl carbon of the active ester.

Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the leaving group. evitachem.com

HATU is particularly advantageous for coupling sterically hindered amino acids and minimizing racemization at chiral centers. highfine.compeptide.com The presence of the three bulky Boc groups on the hydrazinoacetic acid makes HATU a suitable choice to ensure efficient coupling. smolecule.com

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are another major class of reagents used to facilitate amide bond formation. peptide.compeptide.com The general mechanism for carbodiimide-mediated coupling involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine. nih.gov

The key steps are:

O-Acylisourea Intermediate: The carboxylic acid adds across the C=N double bond of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com

Reaction Pathways: This intermediate can then follow two main pathways:

It can be directly attacked by the amine nucleophile to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea or diisopropylurea). peptide.com

It can react with a second molecule of the carboxylic acid to form a symmetric anhydride (B1165640), which then reacts with the amine to yield the amide product. peptide.comuniurb.it

Suppression of Side Reactions: A significant side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea. peptide.com To prevent this and minimize racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more selective, leading to a cleaner reaction and higher yield of the desired peptide. peptide.commerckmillipore.com

Deprotection Strategies of Boc Groups

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. semanticscholar.orgumich.edu

The most common method for the complete removal of all three Boc groups from this compound is treatment with a strong acid, typically neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). researchgate.netevitachem.comcommonorganicchemistry.comfishersci.co.uk

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. acsgcipr.org The carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to release the free amine (hydrazine). researchgate.net The tert-butyl cation can be scavenged by nucleophiles or can lose a proton to form isobutylene (B52900) gas. acsgcipr.orgorganic-chemistry.org This process is repeated for all three Boc groups, ultimately yielding the fully deprotected hydrazinoacetic acid, usually as a TFA salt. researchgate.net

| Step | Description | Byproducts |

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). | - |

| 2. Cleavage | The C-O bond cleaves, forming a stable tert-butyl cation and a carbamic acid. | tert-butyl cation |

| 3. Decarboxylation | The unstable carbamic acid intermediate rapidly decomposes. | Carbon Dioxide (CO₂) |

| 4. Regeneration | The free amine (hydrazine) is regenerated. | - |

| 5. Cation Fate | The tert-butyl cation is neutralized, typically forming isobutylene. | Isobutylene |

This interactive table summarizes the key stages of acid-mediated Boc deprotection.

While the tri-Boc protection is robust under many synthetic conditions, it is not completely immune to degradation. smolecule.com Research has shown that in the context of solid-phase peptide synthesis using Fmoc/tert-butyl chemistry, the repetitive use of piperidine (B6355638) for Fmoc group removal can lead to the partial loss of one of the three Boc groups from the this compound moiety. researchgate.net Despite this slight instability, the remaining di-Boc protection is often sufficient to prevent the unwanted side reactions, such as polymerization, that can occur with mono-protected derivatives. researchgate.net This finding highlights that while the full tri-Boc structure offers maximum protection, its integrity can be subtly compromised under specific, routinely used chemical environments. researchgate.net

Mechanisms of Hydrazone and Acylhydrazone Formation

General Mechanism of Hydrazone Formation

The reaction between an aldehyde or a ketone and a hydrazine derivative to form a hydrazone is a nucleophilic addition-elimination reaction. It is typically catalyzed by acid and proceeds through several key steps. pearson.comlibretexts.orgresearchgate.net The general mechanism is outlined below:

Acid Catalysis and Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack: The nucleophilic nitrogen atom of the hydrazine attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine. pearson.com

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the original carbonyl group. This intramolecular or solvent-mediated transfer converts the hydroxyl group into a good leaving group (water).

The Role of Protecting Groups with this compound

In the case of this compound, the nitrogen atoms of the hydrazine core are protected by three bulky Boc groups. These groups have two major effects:

Electronic Effect: The carbonyl groups of the Boc protectors are electron-withdrawing, which significantly decreases the nucleophilicity of the adjacent nitrogen atoms. total-synthesis.com

Steric Hindrance: The large size of the tert-butyl groups creates significant steric bulk around the nitrogen atoms, physically impeding their ability to approach and attack an electrophilic carbonyl carbon. semanticscholar.org

Due to these factors, this compound is not sufficiently nucleophilic to react directly with aldehydes or ketones. Therefore, a deprotection step is mandatory to liberate a reactive hydrazine functionality before condensation can occur. total-synthesis.comresearchgate.net This deprotection is typically achieved under acidic conditions, for which the Boc group is specifically designed to be labile. jk-sci.com For instance, treatment with trifluoroacetic acid (TFA) protonates one of the Boc group's carbonyl oxygens, leading to its fragmentation into carbon dioxide, a stable tert-butyl cation (which is subsequently quenched to form isobutene), and a free, nucleophilic hydrazino group. total-synthesis.comjk-sci.com

Mechanism of Acylhydrazone Formation

Acylhydrazones are formed from the condensation of a hydrazide (a hydrazine derivative acylated on one of the nitrogens) with an aldehyde or ketone. nih.govutar.edu.my The mechanism is analogous to that of hydrazone formation, involving acid-catalyzed nucleophilic attack by the terminal -NH2 group of the hydrazide onto the carbonyl carbon, followed by dehydration. researchgate.net

When using this compound, the molecule serves as a precursor to the hydrazide component. After the deprotection of the Boc groups, the resulting hydrazinoacetic acid moiety contains the necessary hydrazide structure to react with a carbonyl compound to form a stable acylhydrazone. Acylhydrazone bonds exhibit enhanced stability against hydrolysis compared to standard hydrazone or imine bonds, a feature attributed to the resonance delocalization involving the acyl group. researchgate.net

The table below summarizes the key mechanistic steps and influencing factors in the formation of hydrazones, highlighting the specific considerations for this compound.

| Step | General Hydrazone Formation | Specifics for this compound | Key Factors |

|---|---|---|---|

| 1 | N/A | Acid-Catalyzed Deprotection: Removal of at least one Boc group to expose a nucleophilic nitrogen. | Requires strong acid (e.g., TFA). Boc group lability. jk-sci.com |

| 2 | Carbonyl Activation: Protonation of the aldehyde/ketone oxygen by an acid catalyst. | Identical to the general mechanism. | Increases electrophilicity of the carbonyl carbon. Reaction pH is critical. |

| 3 | Nucleophilic Attack: The free hydrazine nitrogen attacks the carbonyl carbon. | The deprotected hydrazinoacetic acid moiety performs the attack. | Rate is dependent on the nucleophilicity of the hydrazine and electrophilicity of the carbonyl. researchgate.net |

| 4 | Intermediate Formation: A tetrahedral carbinolamine intermediate is formed. | A similar tetrahedral intermediate is formed. | This intermediate is typically unstable. pearson.com |

| 5 | Dehydration: Elimination of a water molecule to form the C=N double bond. | Identical to the general mechanism. | Often the rate-limiting step; drives the reaction to completion. libretexts.org |

Advanced Research Directions and Emerging Applications

Enzyme Inhibition Studies

Preliminary studies suggest that the core structure of hydrazinoacetic acid, accessible from tri-Boc-hydrazinoacetic acid after deprotection, may exhibit inhibitory effects on enzymes involved in inflammatory and thrombotic pathways.

Research into related compounds indicates that the hydrazide and hydrazone functionalities, which can be formed from the hydrazino group of deprotected this compound, may play a role in the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial for the synthesis of prostaglandins, which are mediators of inflammation and pain. The investigation of acetic acid hydrazide derivatives has shown some anti-inflammatory properties, which are often associated with COX inhibition. While direct studies on this compound are limited, the broader class of hydrazone derivatives has been identified as possessing a pharmacophoric character for cyclooxygenase inhibition. Further research is needed to elucidate the specific mechanism and potency of hydrazinoacetic acid derivatives as COX inhibitors.

Thromboxane A2 synthase (TXAS) is a key enzyme in the formation of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. patsnap.com The inhibition of this enzyme is a therapeutic target for preventing thrombosis. patsnap.com While direct evidence for this compound is not yet available, the exploration of various hydrazine-containing compounds as TXAS inhibitors is an active area of research. The structural motifs present in deprotected this compound could potentially interact with the active site of TXAS, warranting further investigation into its inhibitory capabilities.

Targeted Drug Delivery Systems

The trifunctional nature of this compound, possessing a protected hydrazine (B178648) group, a carboxylic acid, and the potential for selective deprotection, makes it an ideal candidate for the construction of targeted drug delivery systems.

This compound serves as a valuable building block in the synthesis of more complex molecules designed to interact with specific biological pathways. The protected hydrazine group allows for controlled and specific reactions, enabling the construction of novel drug candidates. The ability to introduce a hydrazinoacetic acid linker into a molecule provides a versatile handle for further modification and conjugation.

Bioconjugation, the process of linking a biomolecule to another molecule, is a cornerstone of modern targeted therapies and diagnostics. The deprotected hydrazine group of hydrazinoacetic acid can readily react with aldehydes and ketones on target molecules, such as proteins or antibodies, to form stable hydrazone linkages. This specific reactivity allows for the precise attachment of therapeutic agents or diagnostic probes to targeting moieties. This compound, with its protected hydrazine, offers a stable precursor for introducing this valuable functionality into bioconjugation schemes. This approach is being explored for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.

Bioorthogonal Chemistry and Click Chemistry Applications

This compound is a valuable reagent in the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. After the removal of the Boc protecting groups, the exposed hydrazine functional group can participate in highly specific ligation reactions. Its dual functionality, possessing both a protected hydrazine and a carboxylic acid, makes it a versatile tool in modern bioconjugation strategies. smolecule.com

The primary application in this context is hydrazone ligation. The deprotected hydrazine moiety readily reacts with aldehydes or ketones to form stable hydrazone linkages. smolecule.comnih.gov This condensation reaction is a cornerstone of bioorthogonal chemistry, allowing for the precise coupling of molecules in complex biological environments. nih.gov These reactions are essential for creating bioconjugates, which are used in the development of targeted therapies and advanced diagnostic tools. chemimpex.com

Table 1: Bioorthogonal Ligation Reactions

| Reaction Type | Reactant 1 (from this compound) | Reactant 2 | Resulting Linkage | Key Features |

|---|

Imine-Based Ligation in Click Chemistry

Hydrazone formation is a specific example of imine-based ligation, which falls under the broader umbrella of "click chemistry" due to its efficiency and specificity. nih.govresearchgate.net Click chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a condensation reaction that produces water as the only byproduct. nih.gov